![molecular formula C18H18Cl2O5S B14521072 2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl butanoate CAS No. 62807-18-5](/img/structure/B14521072.png)
2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl butanoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex aromatic structure with multiple functional groups, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl butanoate typically involves multi-step organic reactions. The process begins with the chlorination of phenyl butanoate, followed by the introduction of the ethylphenoxy and sulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl butanoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic rings and functional groups enable it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 2,4-Dichlorophenyl butanoate
- 4-Ethylphenoxy sulfonyl phenyl butanoate
- 2,4-Dichloro-6-phenyl butanoate
Comparison: Compared to these similar compounds, 2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl butanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chlorinated aromatic rings and sulfonyl groups enhances its versatility in various chemical reactions and research applications.
Properties
CAS No. |
62807-18-5 |
|---|---|
Molecular Formula |
C18H18Cl2O5S |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
[2,4-dichloro-6-(4-ethylphenoxy)sulfonylphenyl] butanoate |
InChI |
InChI=1S/C18H18Cl2O5S/c1-3-5-17(21)24-18-15(20)10-13(19)11-16(18)26(22,23)25-14-8-6-12(4-2)7-9-14/h6-11H,3-5H2,1-2H3 |
InChI Key |
MTRNIYFYRIVDLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Azepan-1-yl)amino]ethane-1-sulfonic acid](/img/structure/B14520995.png)


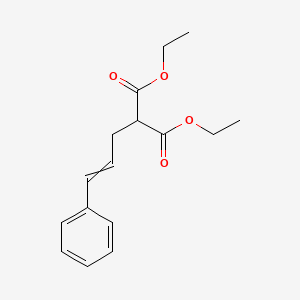
![1-(Anthracen-2-YL)-2,5,7,8-tetraoxabicyclo[4.2.0]octane](/img/structure/B14521011.png)


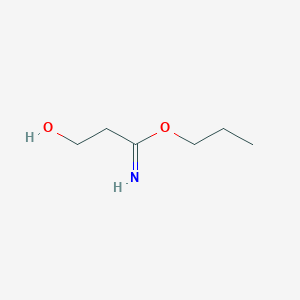
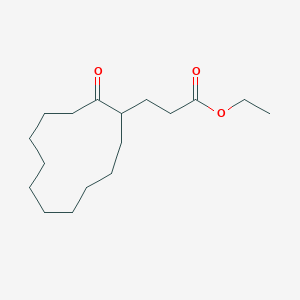
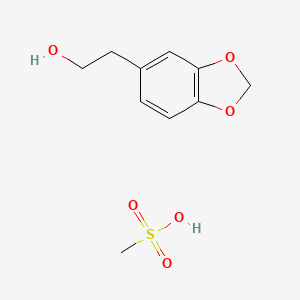

![2-[(3-Phenylacryloyl)amino]butanoic acid](/img/structure/B14521057.png)
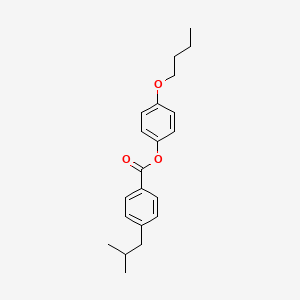
![Acetic acid, 2-[4-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-5-nitrobenzoyl]amino]phenyl]hydrazide](/img/structure/B14521060.png)
